Vanillyl alcohol

Catalog No.
S599580
CAS No.
498-00-0
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillyl alcohol

CAS Number

498-00-0

Product Name

Vanillyl alcohol

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N

SMILES

Array

solubility

2 mg/mL at 20 °C
soluble in hot water, organic solvents, oils
soluble (in ethanol)

Synonyms

vanillyl alcohol

Canonical SMILES

COC1=C(C=CC(=C1)CO)O

The exact mass of the compound Vanillyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 mg/ml at 20 °c2 mg/ml at 20 °csoluble in hot water, organic solvents, oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3993. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a highly versatile, bio-based phenolic compound primarily utilized as a precursor in the synthesis of advanced polymers, non-pungent bioactive capsinoids, and as a critical phenolic model in lignin depolymerization research . As the reduced form of vanillin, it features both a phenolic hydroxyl and a benzylic hydroxyl group, granting it dual reactivity for etherification and esterification. In industrial procurement, its value is anchored in its ability to replace petroleum-derived bisphenols in high-performance thermosets and its required role as the direct esterification substrate for synthesizing capsiate derivatives, offering distinct advantages in processability and product safety over its aldehyde and amine analogs .

Substituting vanillyl alcohol with its immediate precursor, vanillin, or its amine counterpart, vanillylamine, fundamentally disrupts downstream synthetic workflows . Vanillin possesses an aldehyde group rather than a benzylic alcohol, rendering it incapable of forming the diglycidyl ethers required for high-toughness epoxy networks or undergoing direct lipase-catalyzed esterification [1]. Similarly, while vanillylamine is used to synthesize pungent capsaicinoids via amide linkages, vanillyl alcohol is strictly required to form the ester linkages of capsinoids, which are critical for applications demanding physiological activity without sensory pungency [2]. Furthermore, substituting with veratryl alcohol in lignin studies eliminates the free phenolic hydroxyl group, drastically altering oxidation kinetics and failing to accurately model phenolic lignin degradation pathways.

Polymer Matrix Fracture Toughness and Stiffness (vs. BPA/BADGE)

When converted to its diglycidyl ether (DGEVA) and cured with 4,4-diaminodiphenyl sulfone (4,4-DDS), vanillyl alcohol produces a high-performance thermoset that significantly outperforms standard petroleum-based equivalents [1]. Standardized testing demonstrates that the DGEVA-DDS system achieves a bending stiffness of 3.84 GPa and a mode I fracture toughness of 1.33 MPa·m1/2. Compared to the traditional Bisphenol A diglycidyl ether (BADGE-DDS) baseline, the vanillyl alcohol-derived matrix exhibits up to 60% higher stiffness and 160% greater fracture toughness, while maintaining a robust glass transition temperature (Tg) of 140 °C[1].

Evidence DimensionMode I fracture toughness and bending stiffness
Target Compound DataDGEVA (Vanillyl alcohol-derived): 1.33 MPa·m1/2 toughness, 3.84 GPa stiffness
Comparator Or BaselineBADGE (BPA-derived baseline)
Quantified Difference+160% fracture toughness and +60% stiffness for the vanillyl alcohol derivative
ConditionsCured with aerospace-grade diamine hardener 4,4-DDS, evaluated via DMA and ASTM standard tests

This quantitative leap in mechanical performance allows manufacturers to replace toxic, petroleum-derived BPA with a sustainable, bio-based aromatic precursor without sacrificing composite durability.

Enzymatic Synthesis Yield for Non-Pungent Capsinoids (vs. Chemical Condensation Baselines)

Vanillyl alcohol serves as the obligate substrate for the synthesis of capsinoids (e.g., capsiate), which are non-pungent analogs of capsaicin [1]. In biocatalytic manufacturing workflows, the lipase-catalyzed esterification of vanillyl alcohol with fatty acid derivatives (such as methyl nonanoate) using Novozym 435 achieves exceptionally high conversion rates under mild conditions. Reactions utilizing 50 mM vanillyl alcohol yield 86% vanillyl nonanoate within 20 hours at 25 °C [1]. This direct esterification pathway bypasses the need for the multi-step reductive amination required to convert vanillin to vanillylamine, streamlining the production of high-value bioactive compounds.

Evidence DimensionEnzymatic esterification yield and pathway efficiency
Target Compound Data86% yield of vanillyl nonanoate (capsinoid model) in 20 hours via single-step esterification
Comparator Or BaselineVanillin (requires multi-step reductive amination to vanillylamine for capsaicinoid synthesis)
Quantified DifferenceSingle-step 86% yield via direct lipase catalysis vs. multi-step amine conversion
Conditions50 mM vanillyl alcohol, 50 mM methyl nonanoate, Novozym 435 lipase, 25 °C in dioxane

Procuring vanillyl alcohol directly enables a simplified, high-yield, single-step enzymatic synthesis of premium capsinoids, reducing processing time and avoiding harsh chemical condensation steps.

Phenolic Lignin Model Oxidation Specificity (vs. Veratryl Alcohol)

In biological and chemical lignin depolymerization studies, vanillyl alcohol acts as a critical phenolic model, exhibiting distinct reactivity compared to non-phenolic analogs like veratryl alcohol [1]. When subjected to oxidation by cell suspensions of Methylosinus trichosporium, both alcohols are oxidized to their corresponding aldehydes. However, while veratryl alcohol is further oxidized to veratric acid, the oxidation of vanillyl alcohol arrests at the aldehyde stage (vanillin), preventing further degradation to vanillic acid [1]. This differential reactivity highlights the crucial role of the free phenolic hydroxyl group in modulating oxidation kinetics.

Evidence DimensionBiocatalytic oxidation product distribution
Target Compound DataVanillyl alcohol oxidizes strictly to vanillin (aldehyde) without further acid conversion
Comparator Or BaselineVeratryl alcohol (non-phenolic analog)
Quantified Difference0% conversion to acid for vanillyl alcohol vs. complete sequential oxidation to acid for veratryl alcohol
ConditionsWhole-cell suspension oxidation by Methylosinus trichosporium

For researchers developing selective lignin depolymerization strategies, vanillyl alcohol is strictly required to accurately model the behavior and yield-arrest points of phenolic lignin subunits.

High-Performance Bio-Based Thermosets

Vanillyl alcohol is an essential precursor for synthesizing the diglycidyl ether of vanillyl alcohol (DGEVA). This is directly utilized in aerospace and automotive carbon-fiber-reinforced composites where superior fracture toughness (+160% over BADGE) and BPA-free formulations are mandated [1].

Nutraceutical and Topical Capsinoid Manufacturing

It serves as the primary substrate for the enzymatic or chemical synthesis of capsiate and other capsinoids [2]. This is the ideal procurement choice for products requiring the metabolic benefits of capsaicin without the sensory irritation (pungency) associated with vanillylamine-derived amides.

Lignin Valorization and Depolymerization Modeling

Vanillyl alcohol is deployed as a standardized phenolic end-group model to evaluate the efficacy, selectivity, and cleavage kinetics of novel oxidative catalysts and biocatalytic enzymes, as its free phenolic hydroxyl group accurately reflects real lignin degradation pathways unlike non-phenolic analogs [3].

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Solid
white or colourless crystals with a mild, sweet, balsamic, vanilla-like odou

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.062994177 Da

Monoisotopic Mass

154.062994177 Da

Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Melting Point

114 - 115 °C

UNII

X7EA1JUA6M

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 135 companies with hazard statement code(s):;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

498-00-0

Wikipedia

Vanillyl alcohol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
Ellerbrock et al. An eight-step synthesis of epicolactone reveals its biosynthetic origin. Nature Chemistry, doi: 10.1038/nchem.2336, published online 7 September 2015 http://www.nature.com/nchem

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